molecular formula C23H24N6O2S2 B6521517 6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}-N-phenylpyrimidin-4-amine CAS No. 933253-66-8

6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}-N-phenylpyrimidin-4-amine

Cat. No.: B6521517
CAS No.: 933253-66-8
M. Wt: 480.6 g/mol
InChI Key: QZCFMTNCYIISGV-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-amine core substituted with a 6-methyl group, an N-phenyl group, and a piperazine ring linked to a 2-methyl-1,3-benzothiazole-6-sulfonyl moiety. The piperazine linker enhances solubility and bioavailability, while the pyrimidine core provides a rigid scaffold for molecular interactions.

Properties

IUPAC Name

6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S2/c1-16-14-22(26-18-6-4-3-5-7-18)27-23(24-16)28-10-12-29(13-11-28)33(30,31)19-8-9-20-21(15-19)32-17(2)25-20/h3-9,14-15H,10-13H2,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCFMTNCYIISGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their properties, emphasizing differences in substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight Biological Activity (If Reported) Reference
Target Compound Pyrimidin-4-amine 6-methyl, N-phenyl, 4-[(2-methylbenzothiazol-6-sulfonyl)piperazine] ~506.6 g/mol* Not explicitly reported (theoretical) N/A
APY1 (5-(2-amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine) Pyrimidin-4-amine Benzothiazol-2-amine, phenyl 335.4 g/mol Antimicrobial (benzothiazole derivatives)
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Tetrahydropyrido-pyrimidine 3-methylbenzenesulfonyl, 4-phenylpiperazine, ethyl-methyl amine ~592.7 g/mol Kinase inhibition (structural inference)
N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazinyl)-2-(phenylsulfanyl)pyrimidin-4-amine Pyrimidin-4-amine 4-methylpiperazine, phenylsulfanyl, 3-fluorophenylpyrazole ~489.6 g/mol Discontinued (exact activity unclear)
923216-86-8 (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide) Pyrimidin-2-amine Diethylamino, 4-methoxybenzenesulfonamide, methyl ~484.6 g/mol Sulfonamide-based enzyme modulation
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine Piperazine, butyl 263.4 g/mol Versatile pharmaceutical scaffold

*Calculated based on molecular formula.

Key Comparisons:

Core Structure Variations :

  • The target compound’s pyrimidin-4-amine core is shared with APY1 and the N-butyl-piperazinyl analog . However, APY1 lacks the sulfonyl-piperazine linkage, instead directly integrating a benzothiazole ring. This reduces its solubility compared to the target compound’s piperazine-sulfonyl bridge .
  • The tetrahydropyrido-pyrimidine core in ’s compound introduces a fused ring system, likely enhancing rigidity and binding specificity for kinase targets .

Substituent Effects: Sulfonyl vs. Sulfonamide: The target compound’s benzothiazole-sulfonyl group differs from the 4-methoxybenzenesulfonamide in 923216-86-8 . Sulfonyl groups generally improve metabolic stability over sulfonamides but may reduce solubility.

Biological Activity Insights: Benzothiazole-containing analogs (e.g., APY1) demonstrate antimicrobial activity, suggesting the target compound’s benzothiazole-sulfonyl group could be leveraged for similar applications .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, similar to APY1 (condensation of benzothiazole-2-amine with pyrimidine precursors) and ’s compound (sulfonylation of piperazine intermediates) . Yields for such complex structures typically range from 50–80%, depending on purification methods.

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